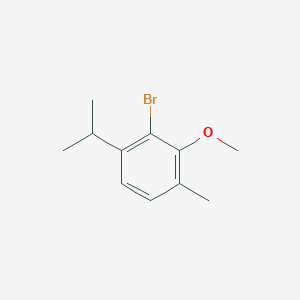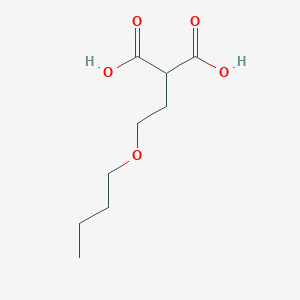
(2-Butoxyethyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butoxyethyl)propanedioic acid, also known as 2-butoxyethyl malonic acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₅. This compound is characterized by the presence of two carboxyl groups and a butoxyethyl group attached to the central carbon atom. It is a derivative of malonic acid and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-butoxyethyl)propanedioic acid typically involves the alkylation of malonic acid or its esters. One common method is the reaction of diethyl malonate with 2-butoxyethanol in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with 2-butoxyethanol.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous esterification processes. This involves the reaction of malonic acid with 2-butoxyethanol under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Butoxyethyl)propanedioic acid undergoes various chemical reactions typical of carboxylic acids and their derivatives. These include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Loss of carbon dioxide upon heating.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Typically requires coupling agents like dicyclohexylcarbodiimide (DCC).
Decarboxylation: Often occurs at elevated temperatures (above 150°C).
Major Products Formed
Esterification: Produces esters such as 2-butoxyethyl malonate.
Amidation: Produces amides such as 2-butoxyethyl malonamide.
Decarboxylation: Produces butoxyacetic acid and carbon dioxide.
Aplicaciones Científicas De Investigación
(2-Butoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and specialty chemicals.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of (2-butoxyethyl)propanedioic acid involves its interaction with various molecular targets, primarily through its carboxyl groups. These interactions can lead to the formation of esters, amides, and other derivatives. The compound can also undergo decarboxylation, which is a key step in many metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid (Propanedioic Acid): The parent compound, with similar reactivity but lacking the butoxyethyl group.
Diethyl Malonate: An ester derivative of malonic acid, commonly used in organic synthesis.
Butoxyacetic Acid: A related compound formed through the decarboxylation of (2-butoxyethyl)propanedioic acid.
Uniqueness
This compound is unique due to the presence of the butoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds and materials.
Propiedades
Número CAS |
88663-61-0 |
|---|---|
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(2-butoxyethyl)propanedioic acid |
InChI |
InChI=1S/C9H16O5/c1-2-3-5-14-6-4-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
NQTDRGBBGIHSKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
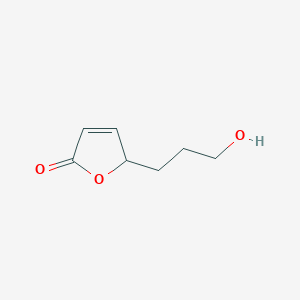
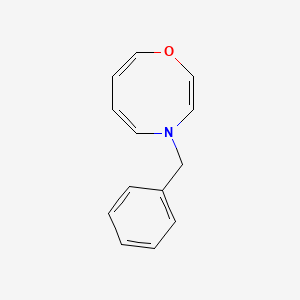
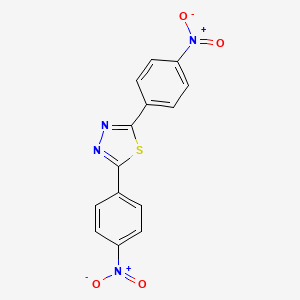
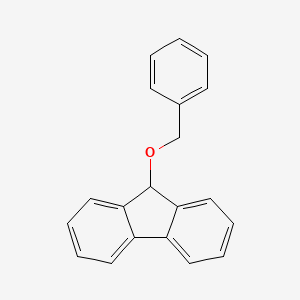
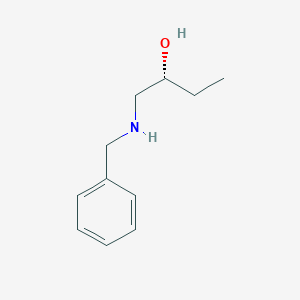
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)

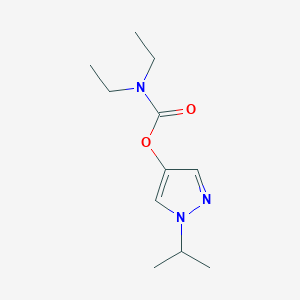
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

